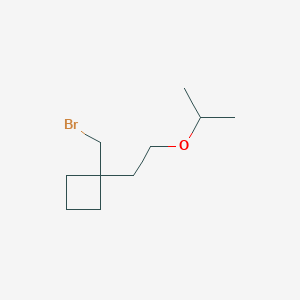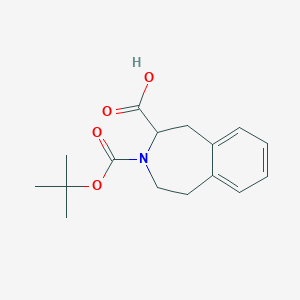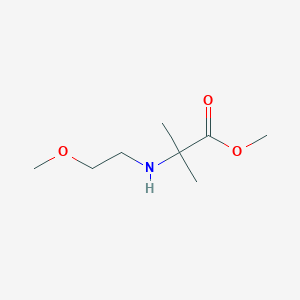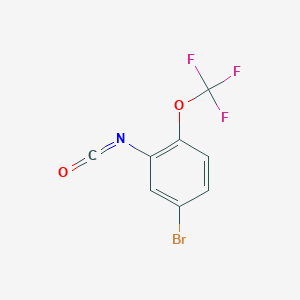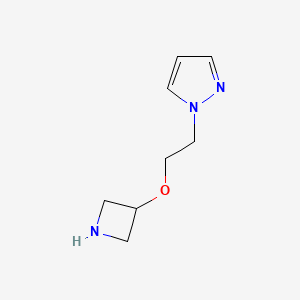
1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole is a heterocyclic compound that combines the structural features of azetidine and pyrazole. Azetidine is a four-membered nitrogen-containing ring, while pyrazole is a five-membered ring with two nitrogen atoms. The combination of these two moieties in a single molecule provides unique chemical and biological properties, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Attachment of Pyrazole Moiety: The pyrazole ring can be introduced through a nucleophilic substitution reaction, where the azetidine derivative reacts with a pyrazole precursor under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. The use of automated reactors and in-line monitoring can ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole ring, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced azetidine or pyrazole derivatives.
Substitution: Formation of substituted azetidine or pyrazole derivatives.
Applications De Recherche Scientifique
1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Azetidine-2-carboxylic acid: Found in nature and used as a building block for biologically active compounds.
Uniqueness: 1-(2-(Azetidin-3-yloxy)ethyl)-1h-pyrazole stands out due to its unique combination of azetidine and pyrazole rings, providing a distinct set of chemical and biological properties that are not commonly found in other compounds.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
1-[2-(azetidin-3-yloxy)ethyl]pyrazole |
InChI |
InChI=1S/C8H13N3O/c1-2-10-11(3-1)4-5-12-8-6-9-7-8/h1-3,8-9H,4-7H2 |
Clé InChI |
SAYNGVMEOIKOAJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OCCN2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)


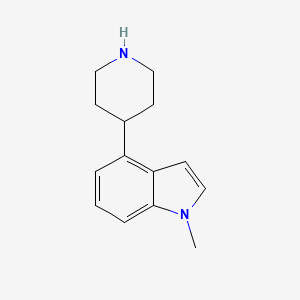
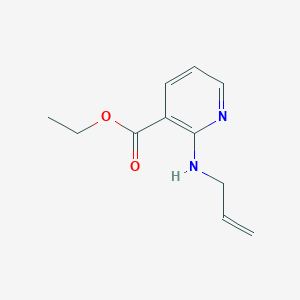
![4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
